molecular formula C34H32N4O2 B10908615 piperazine-1,4-diylbis(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethanone)

piperazine-1,4-diylbis(10,11-dihydro-5H-dibenzo[b,f]azepin-5-ylmethanone)

Cat. No.: B10908615
M. Wt: 528.6 g/mol
InChI Key: CBXOJWNYLXMOFZ-UHFFFAOYSA-N
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Description

10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL[4-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound belonging to the dibenzazepine family. This compound is characterized by its unique structure, which includes two dibenzazepine units linked through a piperazine moiety. Dibenzazepines are known for their diverse pharmacological activities, making this compound of significant interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL[4-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps:

    Formation of Dibenzazepine Core: The initial step involves the synthesis of the dibenzazepine core. This can be achieved through the cyclization of biphenyl derivatives under acidic conditions.

    Piperazine Linkage: The dibenzazepine units are then linked via a piperazine moiety. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Assembly: The final step involves the coupling of the dibenzazepine-piperazine intermediate with another dibenzazepine unit, forming the complete structure.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the dibenzazepine rings.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions might involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of dibenzazepine derivatives in various chemical reactions.

Biology

Biologically, dibenzazepine derivatives are known for their activity as central nervous system agents

Medicine

In medicine, compounds with dibenzazepine structures are often investigated for their therapeutic potential, particularly as antidepressants and antipsychotics. This compound might exhibit similar pharmacological properties.

Industry

Industrially, the compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs), due to its electronic properties .

Mechanism of Action

The mechanism of action of 10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YL[4-(10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-5-YLCARBONYL)PIPERAZINO]METHANONE likely involves interaction with neurotransmitter systems in the brain. Dibenzazepine derivatives typically inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing their availability in the synaptic cleft and exerting antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    Imipramine: Another dibenzazepine derivative used as an antidepressant.

    Desipramine: A metabolite of imipramine with similar pharmacological activity.

    Trimipramine: Another tricyclic antidepressant with a dibenzazepine structure.

Properties

Molecular Formula

C34H32N4O2

Molecular Weight

528.6 g/mol

IUPAC Name

[4-(5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl)piperazin-1-yl]-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C34H32N4O2/c39-33(37-29-13-5-1-9-25(29)17-18-26-10-2-6-14-30(26)37)35-21-23-36(24-22-35)34(40)38-31-15-7-3-11-27(31)19-20-28-12-4-8-16-32(28)38/h1-16H,17-24H2

InChI Key

CBXOJWNYLXMOFZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N4CCN(CC4)C(=O)N5C6=CC=CC=C6CCC7=CC=CC=C75

Origin of Product

United States

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